molecular formula C₁₇H₂₀ClN₅O₃ B1662774 [1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate;chloride CAS No. 147340-43-0

[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate;chloride

Cat. No. B1662774
M. Wt: 377.8 g/mol
InChI Key: MCOVMZDBWGMPGM-UHFFFAOYSA-N
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Description

[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate;chloride, commonly known as MPPC, is a chemical compound with potential applications in scientific research. MPPC is a cationic dye that can be used to stain nucleic acids in biological samples. In

Scientific Research Applications

  • Chemical Synthesis and Modifications :

    • The synthesis of 1,3-benzothiazol-2(3H)-one and its derivatives, including compounds structurally similar to the requested chemical, has been studied. These syntheses often involve complex reactions and are crucial for the development of new pharmaceuticals and materials (Velikorodov et al., 2011).
    • Novel pyridine and fused pyridine derivatives have been prepared for various applications. These compounds, related to the requested chemical, show promise in fields like molecular docking, antimicrobial, and antioxidant activities (Flefel et al., 2018).
  • Biological and Pharmacological Studies :

    • Research on Schiff's bases and 2-azetidinones derived from pyridine carbohydrazides, which are structurally related to the compound , has shown potential antidepressant and nootropic activities. These studies help in understanding the therapeutic potential of such compounds (Thomas et al., 2016).
    • Investigations into pyridinium derivatives as inhibitors for acetylcholinesterase offer insights into their potential use in treating diseases like Alzheimer's. Such studies are critical for the development of new drugs and treatments (Starks et al., 1996).
  • Material Science and Catalysis :

    • Synthesis of new pyridine derivatives and their application in catalysis and material science has been a focus of research. These compounds are useful in various industrial applications, including polymerization and the synthesis of complex materials (Chai et al., 2008).
  • Analytical and Spectroscopic Studies :

    • The study of vibrational spectra, crystal structure, and quantum chemical calculations of compounds similar to the requested chemical helps in understanding their physical and chemical properties. Such studies are crucial for the development of new materials and pharmaceuticals (Kucharska et al., 2013).

properties

IUPAC Name

[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3.ClH/c1-21(2)17(24)25-15-10-7-11-22(3)14(15)12-18-20-16(23)19-13-8-5-4-6-9-13;/h4-12H,1-3H3,(H,19,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOVMZDBWGMPGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1C=NNC(=O)NC2=CC=CC=C2)OC(=O)N(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=CC(=C1/C=N/NC(=O)NC2=CC=CC=C2)OC(=O)N(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate;chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate;chloride
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[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate;chloride
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[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate;chloride
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[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate;chloride
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[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate;chloride
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[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate;chloride

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